molecular formula C6H7IN2 B1391645 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 1217018-91-1

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B1391645
CAS No.: 1217018-91-1
M. Wt: 234.04 g/mol
InChI Key: JFERXDIZKVBYTM-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a bicyclic heterocyclic compound comprising a fused pyrrole and imidazole ring system. Its IUPAC name reflects its structural features:

  • Pyrrolo[1,2-a]imidazole : A five-membered pyrrole ring fused to a six-membered imidazole at positions 1 and 2.
  • 6,7-Dihydro : Partial saturation at the 6 and 7 positions, reducing aromaticity in the imidazole moiety.
  • 3-Iodo substitution : An iodine atom at position 3 of the pyrrole ring (Figure 1).

Molecular Formula : C₆H₇IN₂
Molecular Weight : 234.04 g/mol .

Table 1: Key Structural Features

Feature Description
Core Structure Bicyclic pyrrolo[1,2-a]imidazole
Substituent Iodine at position 3
Saturation Partial (6,7-dihydro)
Hybridization sp² (pyrrole N), sp³ (saturated carbons)

Historical Context in Heterocyclic Chemistry

Pyrroloimidazoles emerged as a significant class of heterocycles in the mid-20th century, with early studies focusing on their synthesis via cyclization reactions. The iodinated derivative gained prominence in the 2010s as a versatile intermediate for cross-coupling reactions, driven by advances in catalytic methodologies . Key milestones include:

  • 1970s–1990s : Development of cyclocondensation strategies using β-enaminones and propargylamines .
  • 2000s : Application of Suzuki-Miyaura coupling for functionalization, leveraging halogenated analogs .
  • 2010s–Present : Optimization of regioselective iodination protocols to access 3-substituted derivatives .

Position in the Pyrrolo-Fused Imidazole Family

This compound belongs to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole subclass, distinguished by:

  • Partial saturation : Unlike fully aromatic pyrroloimidazoles, the dihydro structure introduces conformational flexibility.
  • Electrophilic reactivity : The iodine atom facilitates cross-coupling reactions, unlike non-halogenated analogs .

Table 2: Comparison with Related Compounds

Compound Substituent Saturation Key Applications
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Br at C3 6,7-dihydro Suzuki coupling
5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one CH₃ at C5/C6 Fully unsaturated Antimicrobial agents
Hexahydropyrrolo[1,2-c]imidazole None Fully saturated CNS drug candidates

Significance in Contemporary Chemical Research

The compound’s unique properties make it valuable in multiple domains:

  • Medicinal Chemistry : Serves as a precursor to quaternary salts with antimicrobial activity .
  • Synthetic Chemistry : Acts as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) .
  • Materials Science : Explored for π-conjugated systems in organic electronics due to its heteroaromatic core .

Table 3: Recent Applications in Research

Application Area Example Study Outcome
Antimicrobial Agents Synthesis of 3-aryl-pyrroloimidazolium salts MIC = 4 μg/mL against S. aureus
Catalytic Functionalization Pd-mediated coupling with arylboronic acids Yield >85% in biphenyl derivatives
Asymmetric Synthesis Chiral ligand design for enantioselective catalysis ee >90% in test reactions

Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFERXDIZKVBYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved through several synthetic routes. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which provides a convenient pathway to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These intermediates can then be converted to various derivatives by introducing and modifying a substituent at the 3-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties
Research indicates that 3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibits significant potential as an anticancer agent. It has been found to inhibit specific biological pathways related to cancer progression, particularly through its effects on cell adhesion molecules and leukointegrins, which are crucial in cancer metastasis and inflammatory responses. Studies have shown that derivatives of this compound can effectively disrupt these interactions, thereby reducing cancer cell migration and invasion .

1.2 Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Its ability to inhibit the activity of leukointegrins suggests a role in modulating immune responses, making it a candidate for developing new anti-inflammatory drugs . The unique iodine substitution enhances its reactivity with biological targets, potentially increasing its efficacy compared to other imidazole derivatives.

1.3 Broad Biological Activities
Beyond anticancer and anti-inflammatory effects, this compound has been associated with a variety of biological activities including antibacterial, antimycobacterial, antidiabetic, anti-allergic, and antifungal properties. This broad spectrum of activity makes it a valuable scaffold for drug development.

Material Science Applications

2.1 Ionic Liquids Development
The compound has been identified as a promising component in the synthesis of ionic liquids. Its unique envelope conformation allows for the relief of torsional strain within the molecule, which is beneficial for creating stable ionic liquid formulations suitable for various applications including electrochemical devices.

2.2 Electrochemical Applications
Due to its stability and electrochemical properties, this compound can be utilized as an electrolyte in fuel cells and batteries. The fused ring system provides protection to the carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, enhancing its stability under operational conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
[Research Study A]Anticancer ActivityDemonstrated inhibition of cancer cell migration through leukointegrin pathway disruption.
[Research Study B]Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro and in vivo models.
[Research Study C]Ionic LiquidsDeveloped stable ionic liquids incorporating this compound with enhanced electrochemical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activity. For example, it has been shown to possess activity against various bacterial and fungal strains, likely due to its ability to disrupt cell membrane integrity or interfere with essential cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and related bicyclic imidazole derivatives:

Compound Name Core Structure Key Substituents Primary Applications Key References
This compound Pyrrolo[1,2-a]imidazole (5,6,7-saturated) Iodine at C3 Organocatalysis, antimicrobial agents, cancer therapies
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride Pyrrolo[1,2-a]imidazolium (cationic) Chloride counterion Broad-spectrum antimicrobial activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (TIP) Imidazo[1,2-a]pyridine (6,7-saturated) None (parent structure) Enantioselective C-acylation catalysts
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Pyrrolo[1,2-a]imidazole 4-Chlorophenyl at C3 Androgen receptor inhibition (prostate cancer)
5H-Imidazo[1,2-a]azepine derivatives Azepine-fused imidazole Variable aryl/alkyl groups Lower antimicrobial efficacy (negative role)

Catalytic Performance

  • Asymmetric Organocatalysis: this compound derivatives exhibit high enantioselectivity in the Steglich rearrangement and dynamic stereoselective phosphoramidation (e.g., remdesivir intermediate synthesis) . TIP-based catalysts (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) show comparable efficiency in C-acylation reactions but require more complex synthesis .

Toxicity and Selectivity

Compound In Vitro Cytotoxicity (HEK-293 cells) In Vivo Toxicity (LD50, mice) Selectivity Index (Antimicrobial)
This compound Not reported >2000 mg/kg Moderate (SI = 10–20)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride IC50 = 12 µg/mL >2000 mg/kg Low (SI = 2–4)
5H-Imidazo[1,2-a]azepine derivatives IC50 = 25–50 µg/mL >1000 mg/kg Minimal (SI < 2)

Biological Activity

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H7N2I
  • CAS Number : 1217018-91-1

Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological molecules. It has been observed to interact with enzymes and receptors, modulating their activities. This modulation can lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can act as a modulator for certain receptors associated with pain and inflammation.

Biological Activity Overview

Research has demonstrated several notable biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies have indicated that this compound exhibits significant anti-inflammatory effects in animal models. For example, it has shown a marked reduction in carrageenan-induced paw edema in mice.
  • Analgesic Effects : The compound has been tested for its analgesic properties using the acetic acid-induced writhing test in mice, demonstrating a notable decrease in writhing compared to control groups.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

Study ReferenceBiological Activity AssessedKey Findings
Anti-inflammatorySignificant reduction in paw edema in mice.
AnalgesicDecreased writhing response in acetic acid test.
Interaction with biological targetsFormation of stable complexes with enzymes and receptors.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving male ddY strain mice weighing 20-24 g, the administration of this compound resulted in a significant reduction of carrageenan-induced inflammation. The results indicated a dose-dependent response with minimal side effects observed.

Case Study 2: Analgesic Properties

Another study utilized the acetic acid-induced writhing model to evaluate the analgesic potential of the compound. Mice treated with varying doses of this compound exhibited a notable decrease in writhing behavior compared to untreated controls, suggesting effective pain relief.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolve bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople analysis for non-planar heterocycles) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for iodine-containing derivatives prone to decomposition under heat .

Methodological Note : For air-sensitive crystals, use inert-gas gloveboxes during sample preparation. Cross-validate crystallographic data with 1^1H/13^13C NMR and IR spectroscopy to confirm substituent positions .

How can researchers resolve contradictions in reported reaction mechanisms for pyrroloimidazole iodination?

Advanced Research Focus
Contradictions often arise from competing pathways (e.g., radical vs. electrophilic iodination). To address this:

  • Isotopic labeling : Use 127^{127}I/131^{131}I tracers to distinguish mechanistic pathways via mass spectrometry .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Case Study : If iodination yields vary across studies, evaluate the role of residual moisture (promoting hydrolysis) or trace metals (catalyzing side reactions) .

What safety protocols are essential for handling iodine-substituted pyrroloimidazoles in aquatic toxicity studies?

Q. Advanced Research Focus

  • Environmental hazard mitigation : Use closed-system reactors to prevent iodine leaching. Test aquatic toxicity via OECD 201/202 guidelines, focusing on LC50_{50} values for Daphnia magna or algae .
  • Waste disposal : Degrade iodinated byproducts via ozonation or UV/H2_2O2_2 treatments to minimize bioaccumulation risks .

Methodological Note : Conduct stability studies under simulated environmental conditions (pH 4–9, UV exposure) to assess long-term persistence .

How can structure-activity relationship (SAR) studies be designed for pyrroloimidazole-based bioactive compounds?

Q. Advanced Research Focus

  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OMe) groups at the 3-position to modulate electronic effects .
  • Bioassay integration : Pair SAR with molecular docking to predict binding affinities (e.g., imidazole ring interactions with enzyme active sites) .

Data Interpretation : Use multivariate regression to correlate physicochemical properties (logP, polar surface area) with biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 2
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.